Butenoyl PAF

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

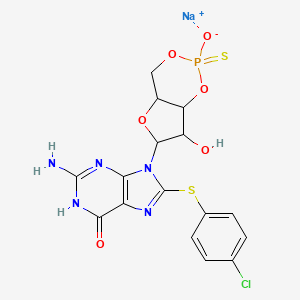

Butenoyl PAF is a PAF receptor agonist . It is a product of the oxidative decomposition of 2-arachidonoyl phospholipids . Although Butenoyl PAF is 10-fold less potent than PAF as a PAF receptor agonist, it is present in amounts 100-fold greater than enzymatically generated PAF .

Synthesis Analysis

Butenoyl PAF and butanoyl PAF are both products of the oxidative decomposition of 2-arachidonoyl phospholipids . Oxygenation of C-5 of the 5,6 double bond followed by cleavage of the hydroperoxide results in a PAF-like compound with a 4-carbon residue esterified in the sn-2 position .Molecular Structure Analysis

The molecular formula of Butenoyl PAF is C28H56NO7P . The canonical SMILES representation isO=C(/C=C/C)OC@@H(OCCN+(C)C)=O)COCCCCCCCCCCCCCCCC . Chemical Reactions Analysis

Butenoyl PAF is a product of the oxidative decomposition of 2-arachidonoyl phospholipids . The oxygenation of C-5 of the 5,6 double bond followed by cleavage of the hydroperoxide results in a PAF-like compound .Physical And Chemical Properties Analysis

Butenoyl PAF has a molecular weight of 549.7 . It is soluble in DMSO up to 0.5mg/ml and in dimethyl formamide up to 10mg/ml . It is recommended to store Butenoyl PAF at -20°C .Aplicaciones Científicas De Investigación

Inflammation Research

Butenoyl PAF is a known PAF receptor agonist . It plays a significant role in inflammation, being secreted by various cell types, including arterial endothelial cells. It can activate polymorphonuclear leukocytes and monocytes via specific cell surface receptors. This makes Butenoyl PAF a valuable compound in the study of inflammatory processes and the development of anti-inflammatory drugs.

Immune Response Modulation

Butenoyl PAF’s ability to modulate the immune response is of great interest. It is involved in the activation of the NLRP3-NEK7 inflammasome independently of the PAF receptor . This property is essential for studying the innate immune response and could lead to new therapeutic approaches for immune-related disorders.

Mecanismo De Acción

- Its role involves mediating various physiological functions, but its proinflammatory function remains incompletely understood .

- Potassium efflux and calcium influx are essential for this process, while lysosomal cathepsin and mitochondrial reactive oxygen species are not involved .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Direcciones Futuras

Butenoyl PAF is a physiologically relevant bioactive PAF-like molecule . It plays important roles in a variety of pathophysiological states including acute allergy, inflammation, asthma, gastrointestinal ulceration, and toxic shock . Future research may focus on its role in these conditions and its potential therapeutic applications.

Propiedades

IUPAC Name |

[(2R)-2-[(E)-but-2-enoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h7,21,27H,6,8-20,22-26H2,1-5H3/b21-7+/t27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZBVCCSIMMDOV-UUUXUCBLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)/C=C/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334868 |

Source

|

| Record name | 1-O-Hexadecyl-2-O-(2E-butenoyl)-sn-glyceryl-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

474944-25-7 |

Source

|

| Record name | 1-O-Hexadecyl-2-O-(2E-butenoyl)-sn-glyceryl-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of butenoyl platelet-activating factor (PAF) in the context of oxidized low-density lipoprotein (oxLDL) and inflammation?

A1: Butenoyl PAF, a specific type of PAF, is found in oxLDL and acts as a potent inflammatory mediator. [, ] Research indicates that it contributes to the formation of lipid bodies in leukocytes, which are associated with inflammation. [] Specifically, butenoyl PAF, along with other PAF-like phospholipids generated during LDL oxidation, activates the PAF receptor, ultimately leading to the formation of these lipid bodies. [] This process also involves the 5-lipoxygenase pathway, highlighting the complex interplay of signaling pathways in oxLDL-induced inflammation. []

Q2: How does the presence of butenoyl PAF in Schistosoma japonicum differ between those found in immunocompetent and immunodeficient mice, and what does this suggest about its role in parasite development?

A2: Interestingly, metabolomic analysis revealed significantly lower levels of butenoyl PAF in both male and female Schistosoma japonicum worms collected from SCID mice (lacking mature T and B cells) compared to those from immunocompetent BALB/c mice. [] This decrease in butenoyl PAF was particularly pronounced in female worms. [] This finding suggests a potential link between butenoyl PAF and the impaired growth and development observed in schistosomes residing within immunodeficient hosts. [] Further research is needed to elucidate the precise mechanisms by which butenoyl PAF influences parasite development within the context of the host immune system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)